

# L-Phenylalaninamide Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *L-Phenylalaninamide  
hydrochloride*

Cat. No.: *B554978*

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CAS Number: 65864-22-4

This technical guide provides an in-depth overview of **L-Phenylalaninamide hydrochloride**, a pivotal molecule in biochemical research and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, analysis, and biological significance.

## Core Properties and Data

**L-Phenylalaninamide hydrochloride**, the hydrochloride salt of the amide derivative of L-phenylalanine, is a white to off-white crystalline powder.<sup>[1][2][3]</sup> Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental applications.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **L-Phenylalaninamide hydrochloride** is presented in the table below.

Property	Value	References
CAS Number	65864-22-4	[1][2][4]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> ClN <sub>2</sub> O	[1][2][4]
Molecular Weight	200.66 g/mol	[2]
Appearance	White to off-white crystalline powder	[1][2][3]
Melting Point	234 °C	[2][5]
Boiling Point	356.9 °C at 760 mmHg	[2][5]
Solubility	Soluble in water	[3][5][6]
Purity	≥ 99% (HPLC)	[2][7]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = +15.0 to +23.0° (c=2, H <sub>2</sub> O)	[3]
Storage	Inert atmosphere, room temperature	[2][6]

## Spectroscopic Data

While a comprehensive public database of the complete spectra for **L-Phenylalaninamide hydrochloride** is not readily available, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

<sup>1</sup>H NMR Spectroscopy (Predicted):

- Aromatic protons (phenyl group): Multiplet around δ 7.2-7.4 ppm.
- α-proton (-CH(NH<sub>3</sub><sup>+</sup>)-): Multiplet around δ 4.0-4.3 ppm.
- β-protons (-CH<sub>2</sub>-phenyl): Two diastereotopic protons, likely appearing as a multiplet or two distinct signals around δ 2.9-3.3 ppm.
- Amide protons (-CONH<sub>2</sub>): Two broad singlets, chemical shift can vary depending on solvent and concentration.

- Ammonium protons ( $-\text{NH}_3^+$ ): A broad singlet, chemical shift is highly dependent on solvent and pH.

$^{13}\text{C}$  NMR Spectroscopy (Predicted):

- Carbonyl carbon ( $-\text{C}=\text{O}$ ):  $\delta$  170-175 ppm.
- Aromatic carbons:  $\delta$  125-140 ppm.
- $\alpha$ -carbon ( $-\text{CH}(\text{NH}_3^+)-$ ):  $\delta$  50-55 ppm.
- $\beta$ -carbon ( $-\text{CH}_2\text{-phenyl}$ ):  $\delta$  35-40 ppm.

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

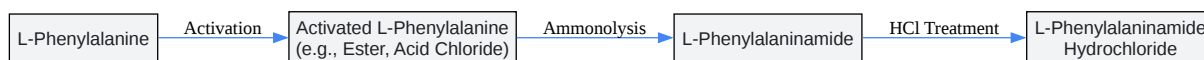
- N-H stretch (ammonium and amide): Broad band in the region of  $3000\text{-}3400\text{ cm}^{-1}$ .
- C-H stretch (aromatic and aliphatic): Peaks in the region of  $2800\text{-}3100\text{ cm}^{-1}$ .
- Amide I band ( $\text{C}=\text{O}$  stretch): Strong absorption around  $1650\text{-}1680\text{ cm}^{-1}$ .
- Amide II band (N-H bend): Absorption around  $1550\text{-}1640\text{ cm}^{-1}$ .
- Aromatic C=C stretch: Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion of the free base (L-phenylalaninamide) at  $m/z$  164.09. The protonated molecule  $[\text{M}+\text{H}]^+$  would appear at  $m/z$  165.10.

## Synthesis and Experimental Protocols

**L-Phenylalaninamide hydrochloride** is typically synthesized from its parent amino acid, L-phenylalanine. The synthesis involves two main steps: the amidation of the carboxylic acid group and the subsequent formation of the hydrochloride salt.

## General Synthesis Workflow



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Caption: General synthesis workflow for **L-Phenylalaninamide hydrochloride**.

## Detailed Experimental Protocol: Synthesis of L-Phenylalaninamide

This protocol describes a general method for the amidation of L-phenylalanine.

Materials:

- L-Phenylalanine
- Thionyl chloride ( $\text{SOCl}_2$ ) or similar activating agent
- Anhydrous methanol
- Ammonia (gas or concentrated aqueous solution)
- Anhydrous diethyl ether
- Hydrochloric acid (concentrated or in a suitable solvent)

Procedure:

- Esterification of L-Phenylalanine:
  - Suspend L-phenylalanine in anhydrous methanol at 0 °C.
  - Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
  - Allow the reaction mixture to warm to room temperature and stir for 24 hours.
  - Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.

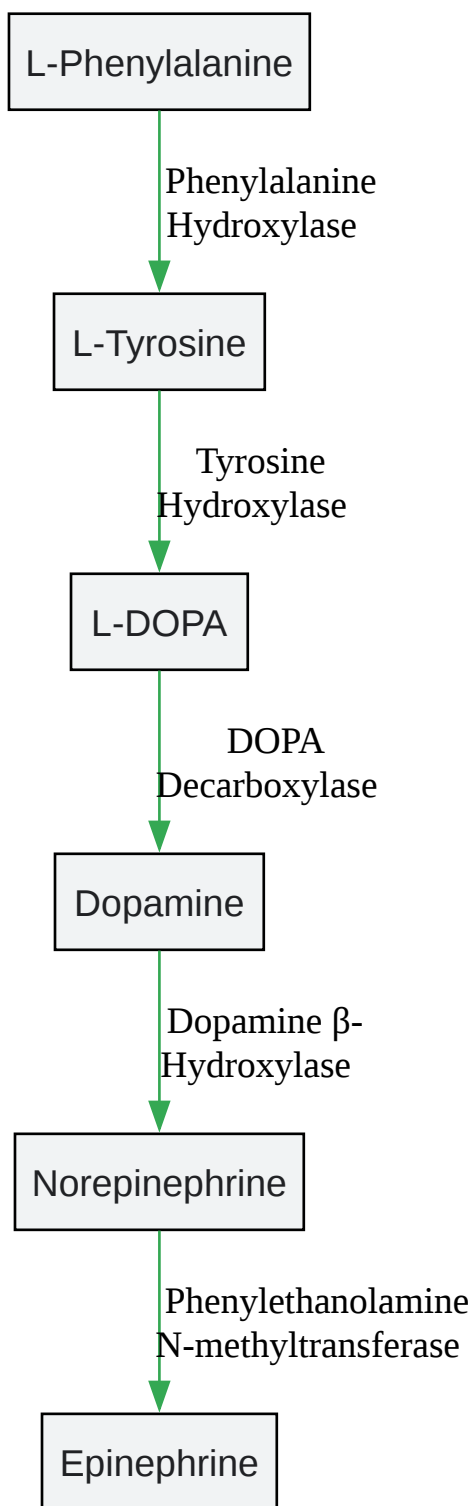
- Ammonolysis of the Ester:
  - Dissolve the L-phenylalanine methyl ester hydrochloride in a minimal amount of methanol.
  - Saturate the solution with ammonia gas at 0 °C or add a concentrated aqueous solution of ammonia.
  - Seal the reaction vessel and stir at room temperature for several days. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, remove the solvent and excess ammonia under reduced pressure to yield crude L-phenylalaninamide.
- Formation of the Hydrochloride Salt:
  - Dissolve the crude L-phenylalaninamide in a suitable solvent such as anhydrous diethyl ether.
  - Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) with stirring.
  - The **L-Phenylalaninamide hydrochloride** will precipitate out of the solution.
  - Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

## Biological Significance and Signaling Pathways

L-Phenylalaninamide, as a derivative of the essential amino acid L-phenylalanine, is a precursor to several key neurotransmitters. L-phenylalanine is converted in the body to L-tyrosine, which is a crucial step in the biosynthesis of catecholamines.

## Catecholamine Biosynthesis Pathway



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Caption: Biosynthetic pathway of catecholamines from L-phenylalanine.

This pathway is fundamental for various physiological processes, including mood regulation, cognitive function, and the stress response.[2] While L-Phenylalaninamide itself is not a direct intermediate in this pathway, its structural similarity to L-phenylalanine suggests it may have interactions with the enzymes and transporters involved in this pathway. Its primary role in research is often as a chiral building block or a starting material for the synthesis of more complex molecules.

## Applications in Research and Drug Development

**L-Phenylalaninamide hydrochloride** serves as a versatile building block in medicinal chemistry and drug discovery.

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of peptide-based drugs.[2]
- **Chiral Auxiliary and Resolving Agent:** Due to its inherent chirality, it can be used as a chiral auxiliary to control the stereochemistry of chemical reactions or as a resolving agent to separate enantiomers of racemic mixtures.[3]
- **Biochemical Research:** It is used in biochemical and pharmacological studies to investigate enzyme-substrate interactions and to develop enzyme inhibitors.

## Experimental Protocol: Enzymatic Assay using a Phenylalanine Derivative

The following is a generalized protocol for an enzymatic assay that could involve a substrate similar to L-phenylalaninamide. This example describes a spectrophotometric assay for L-phenylalanine dehydrogenase.

Materials:

- Glycine buffer (e.g., 0.2 M, pH 10.4)
- NAD<sup>+</sup> solution (e.g., 20 mM)
- L-phenylalanine dehydrogenase enzyme solution

- **L-Phenylalaninamide hydrochloride** (as a potential substrate or inhibitor)
- Spectrophotometer

Procedure:

- Prepare the reaction mixture: In a cuvette, combine the glycine buffer, NAD<sup>+</sup> solution, and the substrate solution (L-phenylalanine or the test compound like **L-Phenylalaninamide hydrochloride**).
- Equilibrate: Incubate the mixture at a constant temperature (e.g., 25 °C) for a few minutes to allow the temperature to stabilize.
- Initiate the reaction: Add the L-phenylalanine dehydrogenase solution to the cuvette to start the reaction.
- Monitor the reaction: Measure the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH formation and thus the enzyme activity.
- Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. When testing **L-Phenylalaninamide hydrochloride** as a substrate, compare its reaction rate to that of L-phenylalanine. If testing it as an inhibitor, perform the assay with varying concentrations of the inhibitor in the presence of L-phenylalanine to determine the type and extent of inhibition.

This guide provides a foundational understanding of **L-Phenylalaninamide hydrochloride** for professionals in the scientific community. Further research into its specific biological activities and applications is ongoing and will continue to elucidate its full potential.

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